molecular formula C18H21N5OS B6530401 4,5-dimethyl-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 1020489-66-0

4,5-dimethyl-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6530401
CAS No.: 1020489-66-0
M. Wt: 355.5 g/mol
InChI Key: VOTJQNYSTFEAJJ-UHFFFAOYSA-N
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Description

4,5-dimethyl-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole: is a complex organic compound that belongs to the class of benzothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This might involve the use of continuous flow reactors, which can enhance the efficiency and safety of the process. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzothiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Scientific Research Applications

  • Medicine: : It has shown promise in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

  • Biology: : Its biological activity has been explored in the context of enzyme inhibition and receptor binding.

  • Industry: : The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared to other benzothiazoles and pyrazole derivatives, which share similar structural features. Some similar compounds include:

  • Benzothiazole derivatives: : These compounds are known for their antimicrobial and anticancer properties.

  • Pyrazole derivatives: : These compounds are often used in the development of anti-inflammatory and analgesic drugs.

The uniqueness of 4,5-dimethyl-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-12-4-5-15-16(13(12)2)19-18(25-15)23-10-8-22(9-11-23)17(24)14-6-7-21(3)20-14/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTJQNYSTFEAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NN(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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